Benzoic acid, 3-amino-, ethyl ester, hydrochloride

Descripción general

Descripción

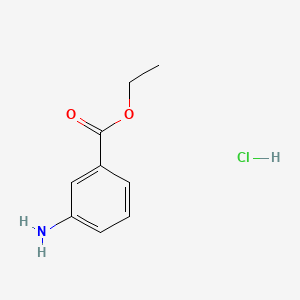

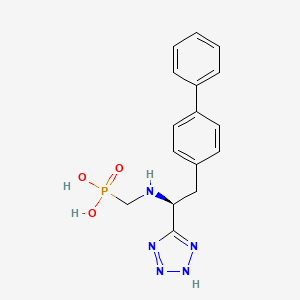

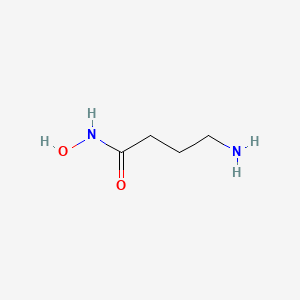

“Benzoic acid, 3-amino-, ethyl ester, hydrochloride” is a chemical compound with the molecular formula C9H11NO2 . It is also known by other names such as “m-Aminobenzoic acid, ethyl ester”, “m-Ethoxycarbonylaniline”, “Ethyl m-aminobenzoate”, and "Ethyl 3-aminobenzoate" .

Molecular Structure Analysis

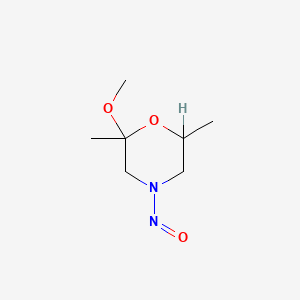

The molecular structure of “Benzoic acid, 3-amino-, ethyl ester, hydrochloride” consists of a benzene ring substituted with an amino group and a carboxylic acid . The molecular weight of the compound is 165.1891 .Chemical Reactions Analysis

Esters, such as “Benzoic acid, 3-amino-, ethyl ester, hydrochloride”, can undergo various reactions. One common reaction is hydrolysis, which is the splitting of the ester with water. This reaction is catalyzed by either an acid or a base . Esters can also undergo trans-esterification reactions to form different esters .Aplicaciones Científicas De Investigación

Local Anesthetic Applications

Benzoic acid, 3-amino-, ethyl ester, hydrochloride: is commonly used as a local anesthetic. It is applied topically for skin anesthesia and is also utilized in dental procedures for localized pain relief. In veterinary medicine, it serves a similar purpose for animal anesthesia .

Biochemical Research

In biochemical research, derivatives of 3-amino benzoic acid ethyl ester are used to study enzyme inhibition. For instance, imides and amides of para-aminobenzoic acid have been evaluated against acetylcholinesterase (AChE) activity, which is significant for understanding and treating conditions related to learning and memory .

Photosynthesis Research

The compound plays a role in the shikimate pathway, which is linked to electron transport in photosystem I. This connection is crucial for understanding the energy requirements of reactions within the pathway, providing insights into the process of photosynthesis .

Safety and Hazards

While specific safety and hazard information for “Benzoic acid, 3-amino-, ethyl ester, hydrochloride” is not available in the sources retrieved, it’s important to handle all chemicals with care. Protective equipment such as gloves and eye protection should be worn, and the chemical should be stored in a well-ventilated place .

Mecanismo De Acción

Target of Action

Similar compounds like benzocaine have been shown to interact with the lipid side of local anesthetic receptors .

Mode of Action

It’s worth noting that benzocaine, a related compound, acts as a surface anesthetic by preventing the transmission of impulses along nerve fibers and at nerve endings . It achieves this by reducing the tendency of voltage-dependent sodium channels to activate .

Biochemical Pathways

Related compounds have been shown to influence pathways involving free radical bromination and nucleophilic substitution .

Result of Action

Related compounds like benzocaine have been shown to prevent the transmission of impulses along nerve fibers and at nerve endings, leading to a numbing effect .

Propiedades

IUPAC Name |

ethyl 3-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h3-6H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCIMIQCFPNSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

582-33-2 (Parent) | |

| Record name | Tricaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3068598 | |

| Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3-amino-, ethyl ester, hydrochloride | |

CAS RN |

50930-41-1 | |

| Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50930-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN380NNA9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(Acridin-9-yl)imino]-3-methoxy-2,5-cyclohexadien-1-ylidene]methanesulfonamide](/img/structure/B1217804.png)